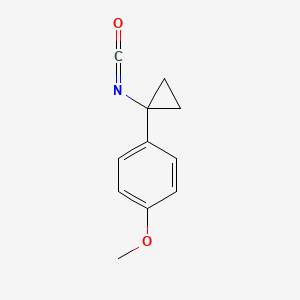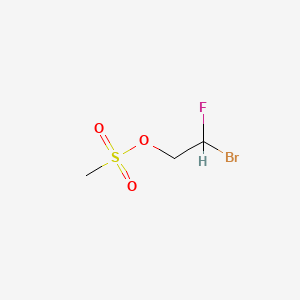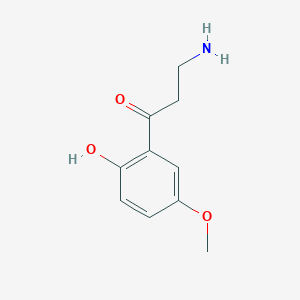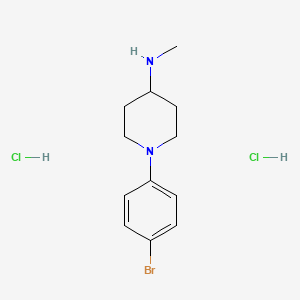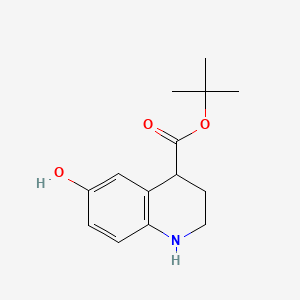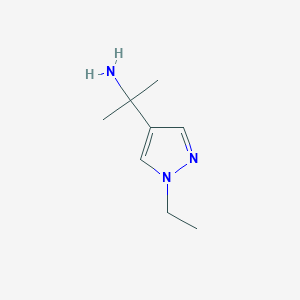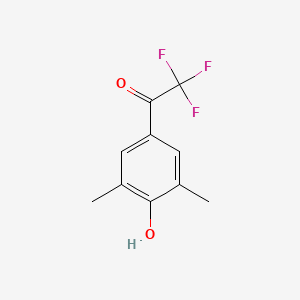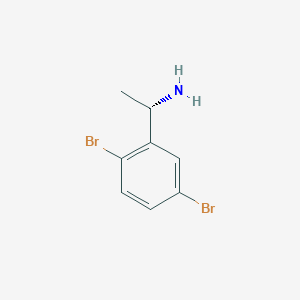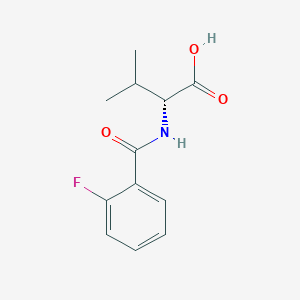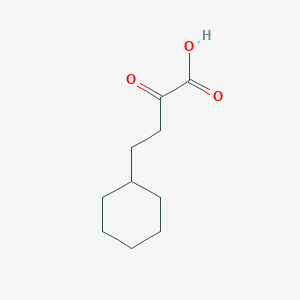
4-Cyclohexyl-2-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyl-2-oxobutanoic acid is an organic compound that belongs to the class of keto acids. It is structurally related to both ketones and carboxylic acids, featuring a cyclohexyl group attached to a butanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: There are several methods for synthesizing 4-Cyclohexyl-2-oxobutanoic acid. One common method involves the Claisen condensation reaction, where cyclohexanone reacts with ethyl acetoacetate in the presence of a base. The product is then hydrolyzed to yield this compound. Other methods include the Michael addition reaction and the Friedel-Crafts reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclohexyl-2-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-Cyclohexyl-2-oxobutanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of cyclic compounds, including heterocycles and steroids.
Biology: The compound is used in the preparation of chiral ligands for asymmetric synthesis reactions, which are important in the development of biologically active molecules.
Medicine: It serves as a precursor in pharmaceutical development, aiding in the synthesis of various therapeutic agents.
Industry: The compound’s unique properties make it valuable in material science for the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of 4-Cyclohexyl-2-oxobutanoic acid involves its interaction with various molecular targets and pathways. The compound’s keto and carboxylic acid groups allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. Specific details on its mechanism of action in biological systems are still under investigation .
Comparaison Avec Des Composés Similaires
2-Oxobutanoic acid: A short-chain keto acid with similar structural features.
Cyclohexanone: A related compound used in the synthesis of 4-Cyclohexyl-2-oxobutanoic acid.
Ethyl acetoacetate: Another precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to its combination of a cyclohexyl group with a keto acid structure. This combination imparts stability and reactivity, making it a versatile compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H16O3 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
4-cyclohexyl-2-oxobutanoic acid |
InChI |
InChI=1S/C10H16O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,12,13) |
Clé InChI |
LAKCKYCKQKIFOE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



